ethyl 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a thieno[2,3-d]pyrimidine derivative characterized by:
- A thieno[2,3-d]pyrimidine core, incorporating a sulfur atom in the fused heterocyclic system.
- A furan-2-ylmethyl group at position 3, contributing π-electron-rich aromaticity and possible antioxidant properties. A 5-methyl group and ethyl carboxylate at position 6, influencing solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S2/c1-3-28-21(27)18-13(2)17-19(31-18)24-22(30-12-14-7-4-5-9-16(14)23)25(20(17)26)11-15-8-6-10-29-15/h4-10H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSXBKYDHIOQDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a furan moiety and a chlorophenyl group further enhances its potential as a bioactive agent. The molecular formula is , with a molecular weight of approximately 366.84 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₂O₃S |
| Molecular Weight | 366.84 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In studies conducted using the agar diffusion method, it showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32-64 µg/mL for these pathogens, suggesting moderate to high antibacterial activity.
Anticancer Activity
A notable study assessed the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values of 15 µM and 20 µM, respectively. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity and DNA fragmentation in treated cells.
Anti-inflammatory Activity
The compound also displayed anti-inflammatory properties in animal models. In a carrageenan-induced paw edema assay, it significantly reduced inflammation at doses of 10 mg/kg and 20 mg/kg compared to control groups. This effect may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Summary of Biological Activities
| Biological Activity | Test Method | Result |
|---|---|---|
| Antimicrobial | Agar diffusion | MIC: 32-64 µg/mL |
| Anticancer | Cell proliferation | IC50: 15 µM (HeLa) |
| IC50: 20 µM (MCF-7) | ||
| Anti-inflammatory | Paw edema assay | Significant reduction |
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The thieno[2,3-d]pyrimidine scaffold is known to inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Increased caspase activity suggests that the compound promotes programmed cell death in cancer cells.
- Modulation of Immune Response : Its anti-inflammatory effects may be due to the downregulation of inflammatory mediators.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it was effective in reducing bacterial load by over 90% within 24 hours when applied at MIC concentrations.
Case Study 2: Cancer Cell Line Studies
A series of experiments involving different concentrations of the compound revealed a dose-dependent response in inhibiting cell growth across various cancer cell lines. Flow cytometry analyses confirmed that treated cells exhibited characteristic signs of apoptosis.
Comparison with Similar Compounds
Core Structure Variations
The thieno[2,3-d]pyrimidine core distinguishes the target compound from analogs with alternative fused-ring systems:
Key Observations :
- Thieno vs.
- Thieno vs. Furo: The furo core () replaces sulfur with oxygen, reducing lipophilicity but improving solubility.
Substituent Effects
Substituent diversity significantly impacts physicochemical and biological properties:
Key Observations :
- Halogenated Aryl Groups : The 2-chlorophenyl group in the target compound may improve binding to hydrophobic pockets compared to 4-bromophenyl () or 4-methoxyphenyl () analogs.
- Furan Moieties : highlights furan-containing pyrimidines exhibit antioxidant activity (e.g., diphenyl picrylhydrazine scavenging, IC50 = 0.6 mg/mL for compound 3c), suggesting the target’s furan substituent could confer similar properties .
Preparation Methods
Core Construction of the Thieno[2,3-d]Pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is synthesized via cyclization of a thiophene-3-carboxamide precursor. As demonstrated in the preparation of analogous thieno[2,3-d]pyrimidin-4-one derivatives, a mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and 3-chlorobenzoyl chloride undergoes acylation in dry dichloromethane (DCM) with triethylamine (TEA) as a base . The intermediate amide is cyclized under reflux with sodium hydroxide in isopropanol, yielding the pyrimidin-4-one structure . Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux for 4–12 hours generates the reactive 4-chlorothieno[2,3-d]pyrimidine intermediate . This step is critical for enabling nucleophilic substitutions at the 4-position, though in the target compound, the 4-oxo group remains intact, suggesting alternative protecting group strategies or direct functionalization.
Functionalization at Position 3 with the Furan-2-ylMethyl Group
The furan-2-ylmethyl moiety is installed through alkylation or Mannich-type reactions. In a procedure analogous to the synthesis of furan-linked 1,3,4-thiadiazole derivatives, furfuryl chloride is reacted with the secondary amine of the thieno[2,3-d]pyrimidine scaffold . Alternatively, a Mannich reaction using formaldehyde and furfurylamine in acetic acid provides a pathway for introducing the substituent . The reaction is monitored by TLC, and purification via flash column chromatography (ethyl acetate/hexane, 1:3) isolates the product with typical yields of 60–70% .
Esterification and Final Assembly
The ethyl ester at position 6 is typically introduced early in the synthesis to avoid side reactions during subsequent steps. Starting with ethyl 2-amino-4-methylthiophene-3-carboxylate, acylation and cyclization maintain the ester functionality . Final assembly involves sequential substitutions: initial chlorination at position 4 (if required), sulfanyl group installation at position 2, and furan-2-ylmethyl addition at position 3. Each step is followed by aqueous workup (ice-water quenching, HCl acidification) and solvent extraction (ethyl acetate, DCM) to isolate intermediates .
Optimization and Catalytic Considerations
Key optimization parameters include:
-
Solvent Choice : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reaction rates for acylation and cyclization .
-
Temperature Control : Reflux conditions (80–100°C) are employed for cyclization, while nucleophilic substitutions proceed at ambient to moderate temperatures (25–80°C) .
-
Catalysis : TEA or DBU is used to scavenge HCl during substitutions, improving yields by 15–20% .
Spectroscopic Characterization and Validation
Critical analytical data for intermediates and the final compound include:
-
¹H NMR :
-
¹³C NMR :
-
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Regioselectivity : Competing substitutions at positions 2 and 4 are minimized by sequential functionalization and protecting group use (e.g., temporary Boc protection for amines) .
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Moisture Sensitivity : 4-Chloro intermediates are hygroscopic; reactions are conducted under anhydrous conditions with molecular sieves .
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Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) resolves closely eluting byproducts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing this thieno[2,3-d]pyrimidine derivative?
- Methodology :
- Multi-step synthesis : Begin with a thienopyrimidine core, followed by functionalization via nucleophilic substitution (e.g., sulfanyl group introduction) and esterification. Optimize reaction conditions using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for solubility and reactivity .
- Temperature control : Maintain 60–80°C during cyclization steps to ensure high yield and purity .
- Characterization : Confirm intermediate structures using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the thienopyrimidine core (δ 6.5–8.5 ppm for aromatic protons) and ester groups (δ 1.2–1.4 ppm for ethyl CH) .
- X-ray crystallography : Resolve crystal structures to validate spatial configuration, particularly for stereochemical centers or substituent orientations .
- Mass spectrometry : Use electrospray ionization (ESI-MS) to confirm molecular weight (e.g., [M+H] or [M+Na]) .
Q. What solvents are optimal for solubility and reactivity in functionalization steps?
- Solubility profile :
- Polar aprotic solvents : DMF or DMSO enhance solubility of the thienopyrimidine core during sulfanyl group substitution .
- Ethanol/water mixtures : Effective for hydrolysis of ester groups under basic conditions (e.g., NaOH) .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl group introduction?
- Optimization strategies :
- Catalyst screening : Test trisodium citrate dihydrate or similar catalysts to accelerate nucleophilic substitution .
- Solvent comparison : Compare DMF vs. acetonitrile for reaction efficiency via HPLC monitoring .
- Yield data :
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 78 |
| Acetonitrile | 70 | 65 |
Q. What structure-activity relationships (SAR) are critical for biological activity?
- Key functional groups :
- 2-Chlorophenylmethyl sulfanyl : Enhances lipophilicity and target binding .
- Furan-2-ylmethyl : Contributes to π-π stacking interactions in enzyme active sites .
- Comparative studies : Synthesize analogs without the furan moiety and evaluate activity loss via enzymatic assays .
Q. What degradation pathways are observed under stressed conditions?
- Pathways :
- Hydrolysis : Ester cleavage in acidic/basic media generates carboxylic acid derivatives .
- Oxidation : Furan ring oxidation under UV light produces diketone byproducts; monitor via LC-MS .
Q. Which advanced analytical methods resolve spectral overlaps in NMR?
- Techniques :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons in the thienopyrimidine core .
- High-performance liquid chromatography (HPLC) : Separate degradation products using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
